molecular formula C14H3F27O B105570 1H,1H-Perfluoro-1-tetradecanol CAS No. 15622-57-8

1H,1H-Perfluoro-1-tetradecanol

Cat. No. B105570
CAS RN: 15622-57-8
M. Wt: 700.13 g/mol
InChI Key: WYCXYEWKMLSDBQ-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-tetradecanol is a fluorinated organic compound that is part of a broader class of chemicals known as perfluorinated alcohols. These compounds are characterized by having a hydrocarbon chain in which all the hydrogen atoms have been replaced by fluorine atoms. The presence of the perfluoroalkyl group imparts unique properties to the molecule, such as high chemical and thermal stability, as well as hydrophobic and lipophobic characteristics.

Synthesis Analysis

The synthesis of perfluorinated alkanes, which are closely related to 1H,1H-Perfluoro-1-tetradecanol, involves multiple steps. One example of such a synthesis is the creation of tetrakis(perfluoroalkyl)alkane, which is synthesized through a four-step process. This process includes the addition of allyl alcohol to a perfluoroalkyl iodide, dehalogenation of the iodo-adduct, further addition to perfluoroalkyl iodide, and finally, coupling by zinc in acetic anhydride . Although the specific synthesis of 1H,1H-Perfluoro-1-tetradecanol is not detailed in the provided papers, similar synthetic strategies may be employed, considering the chemical similarity.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is significantly influenced by the presence of the perfluoroalkyl groups. These groups are highly electronegative, which affects the overall molecular geometry and electronic distribution. In the case of 1H,1H-Perfluoro-1-tetradecanol, the perfluoroalkyl chain would contribute to a rigid and linear molecular structure, with a polar hydroxyl group at one end of the molecule.

Chemical Reactions Analysis

Perfluorinated compounds are known for their chemical inertness due to the strong carbon-fluorine bonds. This inertness means that 1H,1H-Perfluoro-1-tetradecanol would likely exhibit resistance to typical organic reactions, such as oxidation or hydrolysis, under standard conditions. The provided papers do not detail specific reactions for 1H,1H-Perfluoro-1-tetradecanol, but the synthesis paper suggests that perfluorinated compounds can undergo reactions under certain conditions, such as the presence of zinc in acetic anhydride.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are unique and are dominated by the fluorinated carbon chain. These compounds exhibit very low surface tension and are both hydrophobic and lipophobic, which makes them excellent candidates for applications requiring non-wetting surfaces, such as ski-waxes . The mixed monolayer properties of perfluorocarboxylic acids, including perfluorotetradecanoic acid, have been studied, revealing that they can form various types of phase diagrams depending on their combination with other fatty acids . This suggests that 1H,1H-Perfluoro-1-tetradecanol could also form mixed monolayers with unique properties, although specific studies on this compound are not provided.

Scientific Research Applications

Surface Modification of Polyethylene Film

A study by Feng et al. (2017) involved using 1H,1H-Perfluoro-1-tetradecanol (PFDO) in the preparation of polyethylene-b-polytetrafluoroethylene diblock copolymers (PE–b–PTFEs). These copolymers effectively modified the surface of linear low-density polyethylene (LLDPE) films, turning them superhydrophobic with potential applications in self-cleaning, anti-icing, and anticorrosion materials (Feng et al., 2017).

Synthesis of Zinc and Metal-Free Phthalocyanines

Gürol et al. (2013) reported the synthesis of tetra and octa perfluoroalkyl substituted zinc and metal-free phthalocyanines using 1H,1H-Perfluoro-1-tetradecanol. These compounds have applications in materials science, particularly in the development of novel pigments and dyes (Gürol et al., 2013).

Preparation of Aryl Tetraflates

Rostovtsev et al. (2008) explored the use of 1,1,2,2-tetrafluoroethanesulfonic acid, derived from 1H,1H-Perfluoro-1-tetradecanol, for the preparation of aryl tetraflates. These aryl tetraflates showed potential in various palladium-catalyzed coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings (Rostovtsev et al., 2008).

Development of Hydrophobic Silica Membranes

Wei et al. (2014) investigated perfluorodecyl-modified silica membranes using 1H,1H,2H,2H-Perflouorodecyltriethoxysilane, derived from 1H,1H-Perfluoro-1-tetradecanol. These membranes exhibited hydrophobic properties with potential uses in filtration and separation technologies (Wei et al., 2014).

Creation of Optical Probes for Hydrogen Peroxide

Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, using a boronate deprotection mechanism. This probe offers high selectivity and dynamic range for H2O2 over similar reactive oxygen species, highlighting the utility of fluorinated compounds in biological imaging (Chang et al., 2004).

Safety And Hazards

1H,1H-Perfluoro-1-tetradecanol is toxic if swallowed and harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXYEWKMLSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3F27O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380025
Record name 1H,1H-Perfluoro-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro-1-tetradecanol

CAS RN

15622-57-8
Record name 1H,1H-Perfluoro-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
F He, P Li, A Wu, T Xu, Z Fu, L Zhu, Z Fan - Polyolefins Journal, 2017 - poj.ippi.ac.ir
In this paper, a series of well-defined polyethylene-b-polytetrafluoroethylene diblock copolymers (PE–b– PTFEs) were prepared by a coupling reaction of hydroxyl-terminated …
Number of citations: 1 poj.ippi.ac.ir
W Li, C Che, J Pang, Z Cao, Y Jiao, J Xu, Y Ren, X Li - Langmuir, 2018 - ACS Publications
Recently, although several unconventional luminescent polymers have been synthesized, it still remains a significant challenge to prepare various new fluorescent polymers by …
Number of citations: 31 pubs.acs.org
JP Fast, MG Perkins, RA Pearce… - The Journal of the …, 2008 - pubs.asahq.org
Background The intravenous delivery of halogenated volatile anesthetics has been previously achieved using phospholipid-stabilized emulsions, eg, Intralipid. However, fluorinated …
Number of citations: 63 pubs.asahq.org
D Murakami, U Langer, Z Khattari… - The Journal of Physical …, 2010 - ACS Publications
The surface shear viscosity of the liquid expanded phase in Langmuir monolayers of fluorinated alcohols differs by orders of magnitude from the corresponding surface shear viscosity …
Number of citations: 3 pubs.acs.org
MJ Meziani, CE Bunker, F Lu, H Li… - … applied materials & …, 2009 - ACS Publications
The wet-chemical synthesis of aluminum nanoparticles was investigated systematically by using dimethylethylamine alane and 1-methylpyrrolidine alane as precursors and molecules …
Number of citations: 184 pubs.acs.org
G Picheth, S Houvenagel, C Dejean, O Couture… - Acta Biomaterialia, 2017 - Elsevier
Polylactide (PLA) polymers containing five distinct lengths of fluorinated (from C 3 F 7 to C 13 F 27 ) and non-fluorinated (C 6 H 13 ) end-groups were successfully synthesized by ring-…
Number of citations: 18 www.sciencedirect.com
GF Picheth, L Moine, S Houvenagel… - …, 2019 - ACS Publications
We have synthesized polylactide (PLA) polymers containing five distinct lengths of fluorinated end-groups (from C 3 F 7 to C 13 F 27 ). The influence of fluorinated end-group lengths …
Number of citations: 2 pubs.acs.org
MC Teixeira - 2014
Number of citations: 0
DP Chatterjee, M Pakhira, AK Nandi - ACS omega, 2020 - ACS Publications
Recently, a great deal of research has been started on generating fairly strong photoluminescence from organic molecules without having any conjugated π-system or fluorophore. …
Number of citations: 35 pubs.acs.org
VR Manikam, KY Cheong, KA Razak - Materials Science and Engineering …, 2011 - Elsevier
Silver (Ag) and aluminium (Al) metals are widely used for various applications. Ag showcases excellent thermal and electrical properties in its bulk form. Al also displays good thermal …
Number of citations: 86 www.sciencedirect.com

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